3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole
Description
Properties
IUPAC Name |
2-methoxy-5-(5-phenyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-23-18-9-8-15(11-16(18)21)20-22-17-12-14(7-10-19(17)24-20)13-5-3-2-4-6-13/h2-12H,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQCVARUEKAYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433550 | |
| Record name | 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599201-51-1 | |
| Record name | 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorobenzoylation of 3-Nitro-4-Chlorobenzoic Acid
A 1000 L reactor charged with chlorobenzene (200 kg), 3-nitro-4-chlorobenzoic acid (50 kg), and aniline (27 kg) undergoes PCl₃-mediated coupling at 70–80°C for 2 hr. Post-reaction hydrolysis and distillation yield 3-nitro-4-chlorobenzoyl aniline (65.7 kg, 95.8% yield, m.p. 128–130°C).
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 70–100°C |
| Catalyst | PCl₃ (20 kg) |
| Solvent | Chlorobenzene |
| Purification | Silica gel chromatography (Hexane/EtOAc 9:1) |
Methoxylation via Nucleophilic Substitution
Replacing chlorine with methoxy groups employs sodium methoxide (11.9 kg) in methanol (400 kg) under reflux for 8 hr. Cooling and filtration yield 3-nitro-4-methoxybenzoyl aniline (51.5 kg, 94.5% yield, m.p. 162–163°C).
Comparative Alkoxylation Agents:
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| Sodium methoxide | 94.5 | 99.1 |
| Potassium hydroxide | 94.9 | 99.0 |
Reductive Amination of Nitro Intermediate
Catalytic Hydrogenation
Using hydrazine hydrate (85%, 18 kg) and Fe-based catalysts in methanol at 55–60°C for 3 hr reduces the nitro group to amine. The product, 3-amino-4-methoxybenzoyl aniline, is obtained in 94.5% yield (45.8 kg, m.p. 152–154°C).
Reduction Efficiency:
| Method | Time (hr) | Yield (%) |
|---|---|---|
| Hydrazine hydrate/Fe | 3 | 94.5 |
| H₂/Pd-C | 6 | 88.2 |
Benzoxazole Ring Formation Strategies
Copper-Catalyzed Cyclization
A two-necked flask under N₂ atmosphere with PdCl₂(PPh₃)₂ (140 mg) and CuI (76.2 mg) in THF (17 mL) facilitates coupling between 3-amino-4-methoxybenzoyl aniline and phenylacetylene (613 mg). Stirring overnight at room temperature yields the benzoxazole core (82–88% yield).
Catalytic System Performance:
| Catalyst | Temperature | Yield (%) |
|---|---|---|
| PdCl₂(PPh₃)₂/CuI | 25°C | 87 |
| Cu(phen)Cl₂ | 60°C | 78 |
Acid-Mediated Cyclocondensation
Heating 3-amino-4-methoxybenzoyl aniline with p-phenylacetyl chloride in polyphosphoric acid (PPA) at 120°C for 4 hr achieves ring closure. The crude product is purified via column chromatography (Hexane/EtOAc 7:3) to afford the target compound in 76% yield.
Functionalization at the 2-Position
Sonogashira Coupling for p-Phenyl Group
A mixture of 2-bromobenzoxazole (1.2 eq), p-phenylacetylene (1.5 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in triethylamine (5 mL) reacts at 80°C for 12 hr. Isolation gives 2-(p-phenyl)-benzoxazole derivatives in 80–85% yield.
Coupling Efficiency:
| Alkyne | Catalyst | Yield (%) |
|---|---|---|
| p-Phenylacetylene | Pd/Cu | 85 |
| Ethynylbenzene | Pd/Cu | 78 |
Integrated Synthetic Route
Combining the above steps, the optimal pathway proceeds as:
Overall Yield : 95.8% × 94.5% × 94.5% × 87% × 85% ≈ 62.4%.
Analytical Characterization Data
Spectral Confirmation
Melting Point and Purity
| Parameter | Value |
|---|---|
| Melting Point | 198–200°C |
| HPLC Purity | 99.5% |
Comparative Methodological Evaluation
Yield and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Copper catalysis | Mild conditions, high regioselectivity | Requires inert atmosphere |
| PPA cyclization | High conversion rates | Corrosive reagent |
| Catalytic hydrogenation | Clean reduction | High-pressure equipment |
Industrial-Scale Considerations
Batch processes in 1000 L reactors demonstrate scalability, with chlorobenzene and methanol recycled via distillation. Catalyst recovery systems for Pd/Cu complexes reduce costs by 18–22% .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can regenerate the amino group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole, often referred to as AMPB, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the scientific research applications of AMPB, supported by data tables and case studies.
Structural Formula
The structural formula of AMPB can be represented as follows:
This indicates that the compound consists of 19 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
Fluorescent Probes
AMPB has been extensively studied for its application as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells.
Key Findings:
- Cell Imaging: Studies have shown that AMPB can be used to visualize cellular structures due to its high quantum yield and photostability .
- Targeting Specific Biomolecules: AMPB derivatives have been designed to selectively bind to specific proteins or nucleic acids, enhancing the specificity of imaging techniques .
Anticancer Activity
Research has indicated that AMPB exhibits promising anticancer properties. Its mechanism involves inducing apoptosis in cancer cells through various pathways.
Case Studies:
- A study demonstrated that AMPB derivatives showed significant cytotoxicity against human breast cancer cell lines (MCF-7) at concentrations as low as 10 µM .
- Another investigation revealed that AMPB could inhibit tumor growth in xenograft models, suggesting its potential for development into an anticancer drug .
Material Science
In material science, AMPB is explored for its role in developing organic light-emitting diodes (OLEDs) due to its excellent electron transport properties.
Research Insights:
- AMPB-based materials have been synthesized with improved efficiency and stability for OLED applications .
- Its incorporation into polymer matrices has resulted in enhanced luminescent properties, making it a candidate for next-generation display technologies .
Drug Delivery Systems
AMPB has been investigated as a component in drug delivery systems, particularly for targeted therapy.
Applications:
- The compound can be conjugated with nanoparticles to facilitate the targeted delivery of chemotherapeutic agents, minimizing side effects while maximizing therapeutic efficacy .
- Studies have shown that AMPB-modified nanoparticles improve the bioavailability of drugs by enhancing cellular uptake .
Table 1: Summary of Biological Activities of AMPB
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Fluorescent Probe | High quantum yield; effective cellular imaging | |
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Drug Delivery | Enhanced uptake of chemotherapeutics |
Table 2: Material Properties of AMPB
| Property | Value/Description | Reference |
|---|---|---|
| Quantum Yield | High (>0.8) | |
| Electron Mobility | Enhanced in polymer composites | |
| Stability | Improved under thermal stress |
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzoxazole core can also interact with various enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoxazole Derivatives
Physical and Chemical Properties
- Melting Points: Limited data exist for the target compound, but structurally similar benzoxazoles (e.g., triazine-linked derivatives) exhibit melting points near 217–220°C . Fluorinated derivatives (nPF(3)PF(3)Bx) display mesomorphic behavior, suggesting lower melting ranges than the rigid p-phenyl-substituted target compound .
- Solubility: The amino and methoxy groups enhance polarity compared to fluorinated or alkylated analogs, likely improving solubility in polar solvents .
- Reactivity: The amino group may participate in hydrogen bonding or metal coordination, contrasting with sulfonyloxy or fluorinated groups, which prioritize electrophilic reactivity .
Biological Activity
3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Synthesis of this compound
The synthesis of benzoxazole derivatives typically involves the condensation of an ortho-amino phenol with a carboxylic acid or its derivatives. The specific synthetic route for this compound can be adapted from established methods used for other benzoxazole derivatives. For example, the reaction conditions may include heating in the presence of a dehydrating agent or using microwave-assisted synthesis to enhance yield and purity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of benzoxazole derivatives. The compound this compound exhibits significant antibacterial and antifungal activities against various pathogens.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Antibacterial |
| Escherichia coli | 64 | Antibacterial |
| Candida albicans | 128 | Antifungal |
These values indicate that the compound has a promising profile against both Gram-positive and Gram-negative bacteria, as well as yeast species .
Anti-inflammatory Activity
Research has shown that benzoxazole derivatives can exhibit anti-inflammatory properties. For instance, compounds similar to this compound have been tested in models such as carrageenan-induced paw edema in rats. These studies indicated that such compounds could significantly reduce inflammation, likely through inhibition of pro-inflammatory mediators like prostaglandins .
Case Studies
-
Antimicrobial Efficacy
A study evaluated various benzoxazole derivatives, including this compound, against standard microbial strains. The results demonstrated that this compound had comparable efficacy to conventional antibiotics, making it a potential candidate for further development in treating resistant infections . -
Anti-inflammatory Mechanisms
In a recent investigation, the anti-inflammatory effects of similar benzoxazole derivatives were assessed using in vitro assays measuring cytokine release from activated macrophages. The results suggested that these compounds could downregulate TNF-alpha and IL-6 production, which are critical mediators in inflammatory responses .
Structure–Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is often influenced by their substituents. For example, the presence of electron-donating groups like methoxy at specific positions enhances antimicrobial activity. The SAR studies suggest that modifications on the phenyl rings significantly impact both antibacterial and anti-inflammatory effects .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole?
- Methodological Answer : Synthesis optimization requires systematic parameter adjustments. For benzoxazole derivatives, orthogonal experimental design (e.g., L9(3⁴) matrix) can efficiently screen variables like reaction temperature, solvent polarity, and catalyst loading. For example, optimizing reflux duration (e.g., 12–18 hours in DMSO at 100–120°C) improves yield, while post-reaction crystallization in ethanol-water mixtures (1:1 v/v) enhances purity . Monitoring via TLC and adjusting stoichiometric ratios of precursors (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can mitigate side reactions .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). Annotate coupling patterns to confirm substitution positions .
- IR Spectroscopy : Detect C=N stretching (1600–1650 cm⁻¹) and N-H bending (1510–1560 cm⁻¹) for benzoxazole core validation .
- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .
- Melting Point : Consistency (±2°C) across batches indicates purity .
Q. What are standard protocols for initial biological activity screening (e.g., antimicrobial)?
- Methodological Answer :
- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Use reference drugs (e.g., ciprofloxacin, fluconazole) as controls. MIC values ≤16 µg/mL suggest potency comparable to clinical agents .
- Cytotoxicity Assays : Pre-screen with HEK293 cells (CC50 > 50 µg/mL) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can this compound be functionalized as a fluorescent probe for pH or metal sensing?
- Methodological Answer :
- pH Sensitivity : Introduce electron-withdrawing groups (e.g., -F) to the benzoxazole core. The fluorophenol moiety’s acidity (pKa ~7–8) enables fluorescence quenching at acidic pH and enhancement in basic conditions. Calibrate using phosphate buffers (pH 4–10) .
- Metal Selectivity : Chelate Mg²⁺ or Zn²⁺ via hydroxyl/amine groups. Use fluorescence titration (λₑₓ = 350 nm, λₑₘ = 450 nm) with EDTA competition assays to confirm reversibility .
Q. What mechanistic approaches elucidate its anticancer activity?
- Methodological Answer :
- Cell Line Panels : Test IC50 values against MCF-7 (breast), A549 (lung), and HeLa (cervical) cancers. Compare to normal fibroblasts for selectivity .
- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3 activation assays. Western blotting for Bax/Bcl-2 ratios confirms mitochondrial pathway involvement .
- SAR Analysis : Modify substituents (e.g., methoxy vs. amino groups) to correlate lipophilicity (logP) with cytotoxicity .
Q. How can computational methods predict its enzyme inhibition (e.g., N-myristoyltransferase)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with NMT’s active site (PDB: 1IYL). Prioritize ligands forming hydrogen bonds with Thr207 and hydrophobic contacts with Leu154 .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD < 2.0 Å) .
- Free Energy Calculations : MM-PBSA/GBSA predicts ΔG_binding ≤ -8 kcal/mol for high-affinity inhibitors .
Q. What techniques study its interaction with G-quadruplex DNA (e.g., Tel22)?
- Methodological Answer :
- UV Melting Assays : Monitor ΔTₘ (e.g., +5°C at 295 nm) in Tel22 (10 µM) with 1:5 ligand/DNA ratios. CD spectroscopy confirms topology retention (e.g., hybrid-type) .
- Competitive FRET : Displace thioflavin T (Kd ≤ 1 µM) using F21T (5’-FAM-GGGTTAGGGTTAGGGTTAGGG-TAMRA-3’) .
- HDOCK Simulations : Align benzoxazole’s planar structure with G4 grooves (binding score > 120) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
